molecular formula C15H13N3O4S2 B277371 N-[3-(aminosulfonyl)phenyl]-8-quinolinesulfonamide

N-[3-(aminosulfonyl)phenyl]-8-quinolinesulfonamide

Cat. No. B277371
M. Wt: 363.4 g/mol
InChI Key: ZKXPZNPRPIHVSP-UHFFFAOYSA-N
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Description

N-[3-(aminosulfonyl)phenyl]-8-quinolinesulfonamide, commonly known as AQSOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. AQSOA is a sulfonamide derivative of 8-quinoline, which has been synthesized using various methods.

Scientific Research Applications

AQSOA has been extensively studied for its potential applications in various fields. In medicinal chemistry, AQSOA has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. AQSOA has also been shown to exhibit antifungal, antibacterial, and antiviral activity.
In biochemistry, AQSOA has been used as a tool to study the structure and function of various proteins, including carbonic anhydrase and metalloproteinases. AQSOA has also been shown to inhibit the activity of various enzymes, including urease, which is essential for the survival of Helicobacter pylori, a bacterium responsible for causing gastric ulcers.

Mechanism of Action

The mechanism of action of AQSOA is not fully understood. However, it is believed that AQSOA exerts its biological activity by inhibiting the activity of various enzymes and proteins. AQSOA has been shown to bind to the active site of carbonic anhydrase, which inhibits its activity. AQSOA has also been shown to inhibit the activity of metalloproteinases by binding to the zinc ion present in the active site of these enzymes.
Biochemical and Physiological Effects:
AQSOA has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that AQSOA inhibits the growth and proliferation of cancer cells by inducing apoptosis. AQSOA has also been shown to inhibit the growth of various bacteria, including Helicobacter pylori, by inhibiting the activity of urease.

Advantages and Limitations for Lab Experiments

AQSOA has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields using various methods. AQSOA is also stable under various conditions, which makes it suitable for various biological assays. However, AQSOA has some limitations. It is not water-soluble, which makes it difficult to use in aqueous solutions. AQSOA is also cytotoxic at high concentrations, which limits its use in cell-based assays.

Future Directions

There are several future directions for the study of AQSOA. One potential direction is to study the structure-activity relationship of AQSOA and its derivatives to identify more potent and selective inhibitors of various enzymes and proteins. Another potential direction is to study the pharmacokinetics and pharmacodynamics of AQSOA in vivo to determine its potential as a therapeutic agent. Additionally, the use of AQSOA as a tool to study the structure and function of various proteins and enzymes can be further explored.

Synthesis Methods

AQSOA has been synthesized using various methods, including the reaction of 8-quinoline sulfonyl chloride with aminosulfonamide, the reaction of 8-hydroxyquinoline with sulfonamide, and the reaction of 8-quinoline sulfonyl chloride with aniline followed by the reaction with sulfamic acid. The most commonly used method for the synthesis of AQSOA is the reaction of 8-quinoline sulfonyl chloride with aminosulfonamide, which yields AQSOA in high yields.

properties

Molecular Formula

C15H13N3O4S2

Molecular Weight

363.4 g/mol

IUPAC Name

N-(3-sulfamoylphenyl)quinoline-8-sulfonamide

InChI

InChI=1S/C15H13N3O4S2/c16-23(19,20)13-7-2-6-12(10-13)18-24(21,22)14-8-1-4-11-5-3-9-17-15(11)14/h1-10,18H,(H2,16,19,20)

InChI Key

ZKXPZNPRPIHVSP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC(=CC=C3)S(=O)(=O)N)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC(=CC=C3)S(=O)(=O)N)N=CC=C2

Origin of Product

United States

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